

Introduction: The Strategic Value of Fluorinated Picolinic Acids

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Compound of Interest

Compound Name: 3,4,5,6-Tetrafluoropicolinic acid

CAS No.: 21550-66-3

Cat. No.: B1592459

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In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them indispensable tools for medicinal chemists^{[1][2][3][4]}. **3,4,5,6-Tetrafluoropicolinic acid**, a fully fluorinated pyridine carboxylic acid, stands out as a highly versatile and reactive building block. Its electron-deficient pyridine ring, activated by four fluorine atoms, coupled with the versatile carboxylic acid handle, provides a unique platform for the synthesis of complex, high-value molecules.

This guide offers a comprehensive technical overview of **3,4,5,6-Tetrafluoropicolinic acid**, designed for researchers, chemists, and drug development professionals. We will delve into its core properties, provide a robust and plausible synthetic protocol, analyze its expected spectroscopic signature, discuss its potential applications as a chemical scaffold, and outline essential safety and handling procedures.

Core Physicochemical and Spectroscopic Properties

Precise characterization is fundamental to the effective use of any chemical intermediate. While some experimental data for **3,4,5,6-Tetrafluoropicolinic acid** is not widely published, we can consolidate its known attributes and provide expert predictions for its spectroscopic profile based on established principles and data from analogous structures.

Property	Value / Expected Value	Source / Rationale
CAS Number	21550-66-3	[2][5][6]
Synonym	3,4,5,6-tetrafluoropyridine-2-carboxylic acid	[7]
Molecular Formula	C ₆ HF ₄ NO ₂	[2][5]
Molecular Weight	195.07 g/mol	[2][5]
Appearance	Expected to be a white to off-white crystalline solid	Based on analogous fluorinated aromatic acids.
Melting Point	Not reported in surveyed literature.	Analogous compound 3,4,5,6-Tetrafluorophthalic acid melts at 152-154 °C[8][9].
Solubility	Expected to be soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Methanol) and aqueous base.	General property of carboxylic acids.

Predicted Spectroscopic Profile

Confirming the identity and purity of **3,4,5,6-Tetrafluoropicolinic acid** requires a multi-faceted spectroscopic approach. Below are the expected characteristics for this compound.

¹H NMR Spectroscopy:

- A single, broad singlet is expected for the carboxylic acid proton (-COOH). Its chemical shift would be highly dependent on the solvent and concentration but typically appears far downfield (>10 ppm). No other signals are expected.

¹³C NMR Spectroscopy:

- C=O (Carboxylic Acid): ~160-170 ppm. The acidic carbon is typically less deshielded than ketone or aldehyde carbons[10].
- C-F (Aromatic): Five distinct signals are expected in the range of ~130-150 ppm. Each carbon is coupled to its directly attached fluorine (large ^1JCF coupling) and to the other three fluorines on the ring (smaller ^2JCF , ^3JCF , ^4JCF couplings), resulting in complex multiplets for each signal[7][11]. The carbon bearing the carboxyl group (C2) will likely be the most downfield of the ring carbons.

^{19}F NMR Spectroscopy: This is the most informative technique for this molecule. Four distinct signals are expected, each corresponding to one of the fluorine atoms on the pyridine ring. The chemical shifts are highly sensitive to the electronic environment[4][12].

- F-6 (ortho to COOH): Expected to be the most downfield signal (~ -80 to -100 ppm) due to its proximity to the nitrogen and the carboxylic acid.
- F-3 (ortho to COOH): Expected to be significantly upfield from F-6.
- F-5 (meta to COOH): Expected to be the most upfield signal.
- F-4 (para to COOH): Intermediate chemical shift. All signals would appear as complex multiplets due to mutual coupling (^3JFF , ^4JFF , ^5JFF).

Infrared (IR) Spectroscopy:

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm^{-1} is characteristic of the hydrogen-bonded hydroxyl group[13].
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm^{-1} .
- C=N and C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm^{-1} region.
- C-F Stretch: Strong, characteristic absorptions in the 1000-1250 cm^{-1} region.

Mass Spectrometry (MS):

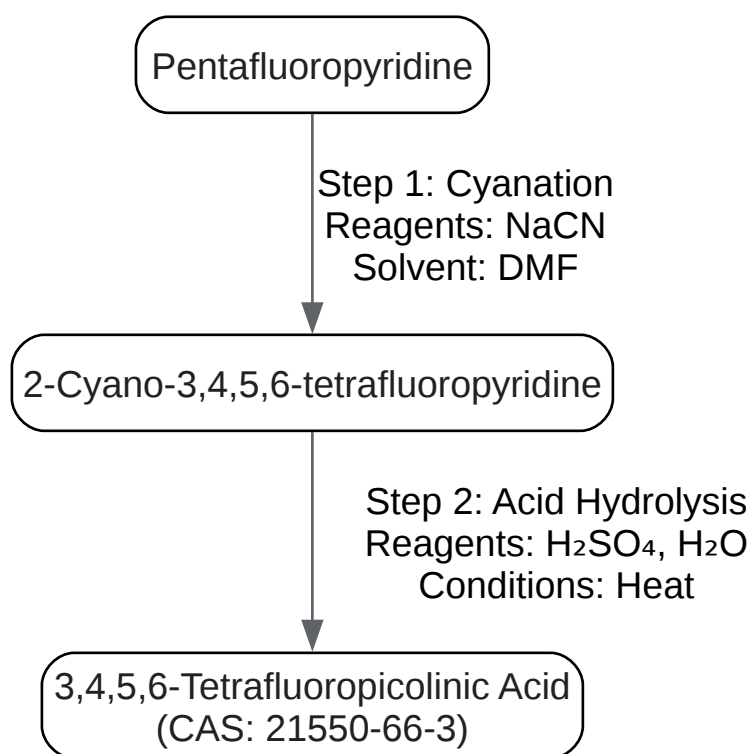
- Molecular Ion (M^+): A clear molecular ion peak at $m/z = 195$.

- Key Fragments: Expect to see a prominent peak at $m/z = 150$, corresponding to the loss of the carboxyl group ($-\text{COOH}$, 45 Da).

Proposed Synthesis Methodology

While a specific, peer-reviewed synthesis for **3,4,5,6-Tetrafluoropicolinic acid** is not readily available in the literature, a robust and scientifically sound two-step protocol can be proposed based on well-established reactions of pentafluoropyridine[14]. The strategy involves the introduction of a cyano group at the 2-position, followed by its hydrolysis to the carboxylic acid.

Diagram: Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **3,4,5,6-Tetrafluoropicolinic acid**.

Protocol 1: Synthesis of 2-Cyano-3,4,5,6-tetrafluoropyridine (Intermediate)

Causality: The reaction of pentafluoropyridine with nucleophiles typically occurs at the 4-position due to the strong activating effect of the ring nitrogen. However, substitution at the 2-position can be achieved, particularly with hard nucleophiles like cyanide under controlled conditions[15][16]. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of S_NAr reaction.

Methodology:

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry sodium cyanide (NaCN, 1.2 eq).
- Solvent Addition: Add anhydrous DMF to the flask via syringe. Stir the suspension.
- Reactant Addition: Slowly add pentafluoropyridine (1.0 eq) to the stirred suspension at room temperature.
- Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by GC-MS or ^{19}F NMR until the starting material is consumed.
- Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate or oil should form.
- Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the nitrile intermediate.

Protocol 2: Hydrolysis to 3,4,5,6-Tetrafluoropicolinic Acid (Final Product)

Causality: The hydrolysis of nitriles to carboxylic acids is a classic transformation that can be catalyzed by either acid or base[17][18]. Acid-catalyzed hydrolysis is often preferred for electron-deficient aromatic nitriles as it proceeds through protonation of the nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water[19]. The reaction is driven to completion by the formation of the stable carboxylic acid and ammonium sulfate.

Methodology:

- **Setup:** In a round-bottom flask, combine 2-Cyano-3,4,5,6-tetrafluoropyridine (1.0 eq) with a mixture of concentrated sulfuric acid (H₂SO₄, ~5 eq) and water (~5 eq).
- **Reaction:** Heat the mixture under reflux (typically >100 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the nitrile intermediate.
- **Workup:** After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. This will precipitate the solid carboxylic acid product.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Purification:** Wash the filter cake thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure **3,4,5,6-Tetrafluoropicolinic acid**.

Applications in Research and Drug Discovery

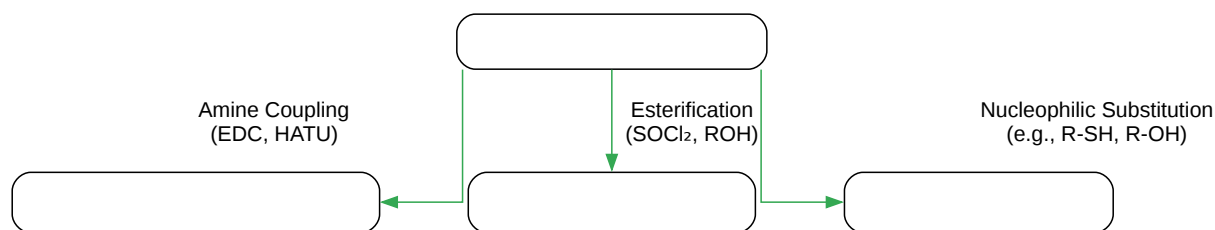
While specific, documented applications for **3,4,5,6-Tetrafluoropicolinic acid** are sparse in readily available literature, its structure makes it an exceptionally valuable scaffold for synthetic and medicinal chemistry. Its utility stems from the two distinct reactive sites: the carboxylic acid group and the fluorinated pyridine ring.

A. **Derivatization via the Carboxylic Acid:** The -COOH group is a versatile handle for forming a wide array of functional groups, most notably amide bonds, which are central to peptide and medicinal chemistry[20][21]. It can be readily converted into:

- **Amides:** By coupling with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC).
- **Esters:** Through Fischer esterification or by conversion to an acyl chloride followed by reaction with an alcohol.
- **Acyl Halides:** Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

B. Modification of the Pyridine Ring: The tetrafluorinated ring is highly electron-deficient and susceptible to further nucleophilic aromatic substitution (S_NAr). This allows for the selective replacement of fluorine atoms with other functional groups, creating a library of substituted picolinic acids.

Diagram: Role as a Versatile Chemical Scaffold



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Caption: Derivatization pathways for **3,4,5,6-Tetrafluoropicolinic acid**.

Safe Handling and Storage Protocols

Based on safety data sheets for structurally analogous compounds such as 2,3,5,6-Tetrafluorophenol and other fluorinated acids, **3,4,5,6-Tetrafluoropicolinic acid** should be handled as a hazardous substance[22][23][24][25].

Hazard Identification:

- Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
- Corrosion/Irritation: Expected to cause severe skin burns and serious eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
- Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator (e.g., N95) may be necessary.

First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

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